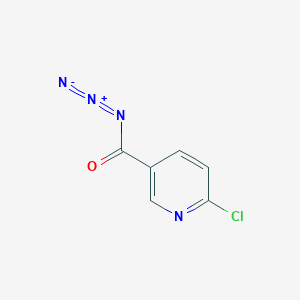

6-Chloropyridine-3-carbonyl azide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloropyridine-3-carbonyl azide is a chemical compound that is part of the organonitrogen compounds. It is a derivative of 6-chloropyridine-3-carboxaldehyde . The compound is available for purchase for pharmaceutical testing .

Synthesis Analysis

The synthesis of azides, such as this compound, has been widely studied. Organic azides have been synthesized from various heterocycles of five-member rings with one heteroatom, such as pyrroles . Protodeboronation of alkyl boronic esters is another method that has been reported . Nucleophilic transformations of azido-containing carbonyl compounds have also been discussed .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C6H4ClNO . The InChI Key for this compound is AFWWKZCPPRPDQK-UHFFFAOYSA-N .Chemical Reactions Analysis

Azides, including this compound, are known to undergo various reactions. They can participate in substitution, reduction, and rearrangement reactions . Nucleophilic transformations of azido-containing carbonyl compounds have been studied . The Schmidt reaction, where an azide reacts with a carbonyl derivative under acidic conditions, is another common reaction involving azides .Physical And Chemical Properties Analysis

This compound is a white to yellow crystalline powder . It has a melting point of 77°C to 82°C .Applications De Recherche Scientifique

Iron-Catalyzed Reactions in Organic Synthesis

Iron(III) halide-promoted aza-Prins cyclization utilizes γ,δ-unsaturated tosylamines and aldehydes to generate six-membered azacycles, showcasing the utility of nitrogen-based reagents in forming complex heterocyclic structures. Such methodologies are crucial in synthesizing compounds that serve as scaffolds for pharmaceuticals and exhibit the importance of metal-catalyzed reactions in enhancing synthetic efficiency (Bolm, Legros, Le Paih, & Zani, 2004).

Carbonaceous Membrane Synthesis

An innovative approach to carbon membrane synthesis involves using a photosensitive crosslinker with poly(aryl ether ketone) to create semi-interpenetrating networks. The low-temperature pyrolysis of these networks produces carbon membranes with excellent olefin/paraffin separation performance. This highlights the role of nitrogen-containing azides in developing materials with significant industrial applications, particularly in gas separation technologies (Chng, Xiao, Chung, Toriida, & Tamai, 2009).

Cycloadditions for Heterocycle Synthesis

The cycloaddition reactions of phenyl azide with enamines have been computationally analyzed, demonstrating the synthetic utility of azides in constructing nitrogen-containing heterocycles. Such reactions are fundamental in organic synthesis, enabling the construction of complex molecules with potential bioactivity (Lopez, Munk, & Houk, 2013).

N-Heterocyclic Building Blocks

2H-Azirine-2-carbonyl azides have been identified as new reactive heterocyclic building blocks, synthesized via the reaction of sodium azide with 2H-azirine-2-carbonyl chlorides. These compounds facilitate the synthesis of complex N-heterocycles, underscoring the importance of azides in accessing novel organic motifs (Funt, Krivolapova, Khoroshilova, Novikov, & Khlebnikov, 2020).

Catalytic Studies with Ruthenium Complexes

The preparation of ruthenium ‘pincer’ complexes utilizing bis carbene ligands showcases the application of nitrogen-containing ligands in catalysis. These complexes exhibit catalytic activity in the transfer hydrogenation of carbonyl compounds, demonstrating the role of nitrogen-based reagents in facilitating redox reactions (Danopoulos, Winston, & Motherwell, 2002).

Mécanisme D'action

The azide ion is a great nucleophile and can be extremely useful for forming C-N bonds in nucleophilic substitution reactions . Density functional theory calculations have been used to assess the mechanisms of substitution of carbonyl, imidoyl, and vinyl compounds with a neutral nucleophile, pyridine .

Safety and Hazards

Orientations Futures

The use of azides in synthetic organic chemistry is significant, and future research could focus on the stability of phosphazides under nucleophilic or radical conditions . The use of azide ion in the synthesis of AZT (azidothymidine) has been shown, indicating potential applications in pharmaceuticals .

Propriétés

IUPAC Name |

6-chloropyridine-3-carbonyl azide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN4O/c7-5-2-1-4(3-9-5)6(12)10-11-8/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMJNLZHEWJLEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N=[N+]=[N-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Bromo-4-(sec-butyl)phenoxy]acetic acid](/img/structure/B2845461.png)

![2-{[3-(2-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2845462.png)

![{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B2845464.png)

![[3-[(1S)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride](/img/structure/B2845472.png)

![N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)